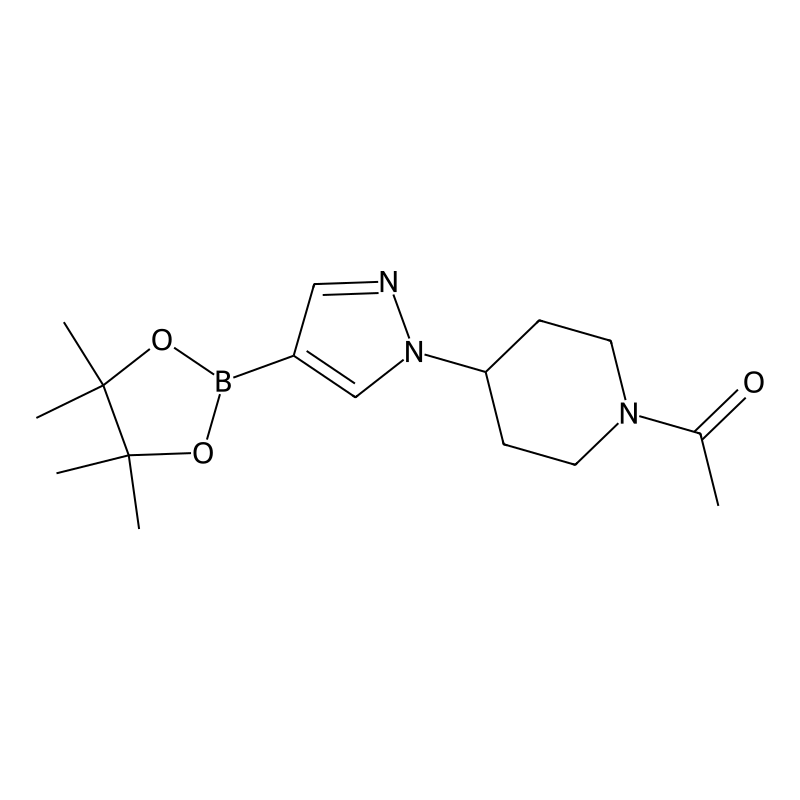

1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Borylation in Organic Synthesis

Specific Scientific Field: Organic chemistry and synthetic methodology.

Summary of the Application: Borylation reactions involve the incorporation of boron-containing groups into organic molecules. In the case of 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone, it serves as a boron source for various transformations.

Experimental Procedure:Borylation of Benzylic C-H Bonds: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes.

Results and Outcomes: The successful borylation of benzylic C-H bonds provides access to valuable boron-containing intermediates. These intermediates can subsequently participate in diverse synthetic pathways, such as Suzuki-Miyaura cross-coupling reactions or further functionalization.

Hydroboration Reactions

Specific Scientific Field: Organic synthesis and catalysis.

Summary of the Application: Hydroboration involves the addition of boron-hydrogen bonds across unsaturated carbon-carbon bonds. 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone serves as a boron source in these reactions.

Experimental Procedure:1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring substituted with a pyrazole and a dioxaborolane moiety. The chemical structure highlights its potential as a versatile scaffold in medicinal chemistry, particularly due to the presence of the dioxaborolane group, which is known for its utility in various chemical transformations and biological applications.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 277.27 g/mol. The presence of the tert-butyl group and the dioxaborolane unit contributes to its stability and solubility properties.

- Nucleophilic Substitution Reactions: The nitrogen atoms in the piperidine and pyrazole rings can participate in nucleophilic substitutions.

- Boronic Acid Reactions: The dioxaborolane moiety can engage in cross-coupling reactions, making it useful for synthesizing more complex molecules.

- Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield more reactive intermediates.

While specific biological activities for 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone are not extensively documented, compounds containing similar structural motifs often exhibit significant pharmacological properties. Pyrazole derivatives are known to possess anti-inflammatory, analgesic, and antitumor activities. The unique combination of piperidine and boron-containing groups may enhance its interactions with biological targets.

The synthesis of 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.

- Introduction of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution on a suitable electrophile.

- Dioxaborolane Formation: The dioxaborolane group can be synthesized from boronic acids and diols under basic conditions.

- Final Coupling Reaction: The final compound is obtained through coupling reactions that link all structural components.

The compound has potential applications in various fields:

- Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

- Material Science: Its boron-containing structure could be useful in developing novel materials with unique electronic or optical properties.

Interaction studies are essential for understanding how 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone interacts with biological macromolecules. Preliminary studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.

- In Vitro Assays: Testing its effects on cell lines to determine cytotoxicity or therapeutic potential.

Several compounds share structural similarities with 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone. Here are some notable examples:

| Compound Name | CAS Number | Structural Features | Similarity Index |

|---|---|---|---|

| tert-butyl 4-(4-bromo-lH-pyrazol-l-yl)piperidine | 877399-31-0 | Contains a piperidine and pyrazole structure | 0.72 |

| tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 864771-44-8 | Indazole instead of pyrazole | 0.61 |

| N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine | 87714980 | Dimethylated amine instead of piperidine | 0.90 |

These compounds demonstrate varying degrees of similarity in their structures but differ significantly in their biological activities and potential applications.